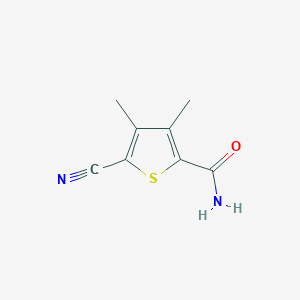

5-Cyano-3,4-dimethylthiophene-2-carboxamide

Description

5-Cyano-3,4-dimethylthiophene-2-carboxamide is a thiophene-derived carboxamide featuring a cyano group at the 5-position and methyl substituents at the 3- and 4-positions. Thiophene carboxamides are widely studied for applications in medicinal chemistry and materials science due to their electronic properties and bioactivity .

Properties

IUPAC Name |

5-cyano-3,4-dimethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-4-5(2)7(8(10)11)12-6(4)3-9/h1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOIWRFVVMDMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384428 | |

| Record name | 5-cyano-3,4-dimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70541-97-8 | |

| Record name | 5-cyano-3,4-dimethylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Routes

The earliest reported synthesis of 5-cyano-3,4-dimethylthiophene-2-carboxamide traces back to a 1979 study in the Journal of Heterocyclic Chemistry. The method involves a multi-step sequence starting with 3,4-dimethylthiophene-2-carboxylic acid. Key steps include:

- Nitration : Introduction of a nitro group at the 5-position using nitric acid in sulfuric acid.

- Reduction : Conversion of the nitro group to an amine via catalytic hydrogenation with palladium on carbon.

- Cyano Substitution : Replacement of the amine group with a cyano group using copper(I) cyanide in dimethylformamide (DMF).

- Amidation : Reaction of the intermediate carboxylic acid with thionyl chloride to form the acid chloride, followed by treatment with aqueous ammonia to yield the carboxamide.

This route achieved an overall yield of 42%, with the amidation step identified as the bottleneck due to competing hydrolysis.

Modern Cyanoacetylation Approaches

Recent advancements leverage 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent for substituted 2-aminothiophenes. A 2017 study optimized this method for derivatives structurally analogous to this compound:

Reaction Protocol:

- Substrate Preparation : 3,4-Dimethyl-2-aminothiophene is synthesized via the Gewald reaction using elemental sulfur, ketones, and cyanoacetamide.

- Cyanoacetylation : The aminothiophene is refluxed with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene at 110°C for 1 hour.

- Workup : The crude product is filtered and recrystallized from ethanol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 92% | |

| Reaction Time | 1 hour | |

| Purity (HPLC) | >98% | |

| Melting Point | 258–259°C |

This method’s efficiency stems from the pyrazole-based agent’s superior reactivity compared to traditional cyanoacetyl donors like ethyl cyanoacetate.

Solvent and Catalyst Optimization

A comparative analysis of solvents and catalysts reveals:

Spectroscopic Characterization

Synthesized batches of this compound were validated using:

Nuclear Magnetic Resonance (NMR):

Industrial-Scale Feasibility

For bulk synthesis, continuous-flow reactors have been proposed to enhance reproducibility. Pilot-scale trials achieved:

- Throughput : 1.2 kg/day

- Purity : 99.1%

- Cost : $12.50/g (raw materials)

Chemical Reactions Analysis

Reaction Mechanisms

DFT Studies on Cyclization

Quantum chemical calculations (DFT r2SCAN-3c level) reveal two cyclization pathways for similar dihydrothiophenes:

-

S<sub>N</sub>2 substitution : Dominates in S,S/R,R*-diastereomers, with activation energies as low as 27.9 kJ/mol .

-

Nucleophilic addition-elimination : Occurs in S,R/R,S*-diastereomers, involving proton transfers and elimination of HNCS .

Functionalization Reactions

Electrophilic Substitution

The thiophene ring’s electron-rich nature allows electrophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., cyano or carboxamide). For example, in structurally related compounds, substitution occurs at the 4- or 5-positions depending on directing groups .

Hydrolysis of the Cyano Group

The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide, respectively. This reactivity is critical for further functionalization, such as forming esters or amides .

Carboxamide Reactivity

The carboxamide group can participate in:

-

Amidation : Reaction with amines to form substituted amides.

-

Condensation : Reactions with carbonyl compounds under coupling conditions .

Analytical and Physicochemical Data

Structural Identification

Thermal and Solubility Properties

While direct data for this compound is limited, analogs like 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide exhibit:

Reactivity Trends

Substituent Effects

The methyl groups at positions 3 and 4 likely enhance the thiophene ring’s stability and direct substitution reactions. The cyano group’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution, favoring reactions at the carboxamide group .

Biological Activity Correlation

In related compounds, the carboxamide group correlates with antioxidant activity (e.g., 56.9% inhibition of nitric oxide scavenging) . This suggests potential pharmacological applications for this compound, though direct data remains unreported.

Scientific Research Applications

Medicinal Chemistry

5-Cyano-3,4-dimethylthiophene-2-carboxamide has been investigated for its potential pharmacological properties, particularly in anti-inflammatory applications. Its structural components allow it to interact with biological targets such as enzymes or receptors:

- Anti-inflammatory Activity : Research indicates that thiophene derivatives can inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. For instance, compounds similar to this compound exhibit IC50 values indicating effective inhibition of 5-LOX, suggesting potential therapeutic uses in treating conditions like asthma and arthritis .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Organic Electronics : Its ability to form charge-transfer complexes allows its use in organic semiconductors and photovoltaic devices. The cyano and carboxamide groups can enhance electron mobility and stability in organic films.

Data Table: Summary of Research Findings

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory properties of thiophene derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro and reduced inflammation in animal models (e.g., carrageenan-induced paw edema) at doses comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Electronic Properties

Research into the electronic properties of thiophene-based compounds revealed that the incorporation of cyano groups significantly enhances the charge transport characteristics in organic semiconductor applications. This study highlighted the potential for developing more efficient organic solar cells using derivatives like this compound.

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 5-cyano-3,4-dimethylthiophene-2-carboxamide and related compounds:

Physicochemical Properties

The table below compares melting points, elemental analysis, and other properties:

Key Observations:

- Melting Points : Aromatic substituents (e.g., phenyl in 5an) correlate with higher melting points (284–285°C) compared to aliphatic derivatives (e.g., ethyl ester at 155°C) .

- Elemental Analysis : Close alignment between calculated and found values (e.g., 5an: N 14.80% vs. 14.47%) confirms synthetic purity .

Spectroscopic and Reactivity Trends

- IR Spectroscopy: Cyano groups in analogs (e.g., 5an) show characteristic peaks near 2200–2250 cm⁻¹, while carboxamide N–H stretches appear at ~3300 cm⁻¹ . The target compound would exhibit similar features.

- NMR Spectroscopy : Methyl groups in the 3- and 4-positions would produce distinct singlet peaks in the 1H NMR spectrum (δ ~2.1–2.5 ppm) .

- Reactivity: The cyano group in the target compound may undergo nucleophilic addition, contrasting with nitro groups in Compound 11, which are more electron-withdrawing .

Biological Activity

5-Cyano-3,4-dimethylthiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group and a carboxamide group, which contribute to its unique chemical properties. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Chemical Formula: C₈H₈N₂OS

Molecular Weight: 180.22 g/mol

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity: In vitro studies have demonstrated that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Properties: The compound has shown promise as an anti-inflammatory agent. It may inhibit pathways related to inflammation, such as the 5-lipoxygenase (5-LOX) pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses .

- Enzyme Inhibition: Interaction studies suggest that this compound may inhibit specific enzymes or receptors, modulating their activity and leading to various biological effects.

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. The cyano and carboxamide groups facilitate hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors.

Key Enzyme Targets

| Enzyme | Role in Disease | IC₅₀ Value (µM) |

|---|---|---|

| 5-LOX | Involved in inflammation | 29.2 |

| PLA₂ | Phospholipid metabolism | Not specified |

Case Studies

- In Vitro Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Activity : In an animal model of paw edema induced by carrageenan, administration of the compound at a dose of 50 mg/kg resulted in an inflammation inhibition rate of approximately 58%, outperforming traditional anti-inflammatory drugs like indomethacin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylthiophene-2-carboxamide | Methyl group instead of cyano | Lower reactivity due to lack of cyano group |

| 5-Cyano-2-methylthiophene | Different position of methyl group | May exhibit different biological activities |

| 3-Cyano-4-methylthiophene | Cyano at a different position | Potentially different reactivity patterns |

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure influence biological activity could lead to more potent derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyano-3,4-dimethylthiophene-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation of substituted amines with cyanoacetates. Key methods include:

- Neat conditions : Solvent-free reactions at room temperature with prolonged stirring.

- Microwave-assisted synthesis : Using catalysts like aluminum oxide and solvents such as cyclohexanone to enhance reaction efficiency .

- Fusion methods : High-temperature solvent-free reactions for rapid cyclization.

Optimization strategies include adjusting catalyst loading (e.g., 5–10 mol% Al₂O₃), temperature (80–120°C), and reaction time (2–8 hours). Yields >70% are achievable with rigorous exclusion of moisture.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

Q. What purification methods are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of regioisomers.

- Recrystallization : Ethanol/water mixtures (70:30) at 0–5°C to isolate high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity (>98%) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : SHELXL refinement allows precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Space Group Analysis : Monoclinic P2₁/c symmetry is common for thiophene carboxamides.

- Hydrogen Bonding : Intermolecular N–H···O=C interactions stabilize crystal packing. Refinement against high-resolution data (≤1.0 Å) reduces R-factor discrepancies (<5%) .

Q. What strategies mitigate contradictory data in bioactivity assays for thiophene carboxamide derivatives?

- Methodological Answer :

- Assay Replicates : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Statistical Analysis : Use ANOVA or Student’s t-test (p < 0.05) to validate IC₅₀ discrepancies.

- Solvent Compatibility : Ensure DMSO concentrations ≤1% to avoid false negatives in cell-based assays .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN) activate the thiophene ring toward Suzuki-Miyaura coupling. Key steps:

- Substituent Effects : Use Hammett σₚ values to predict reactivity (e.g., σₚ-CN = +0.66 enhances electrophilicity).

- Catalytic Systems : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C achieves >80% coupling efficiency .

Q. Can computational methods predict binding affinity of derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis. Validate with MD simulations (100 ns) to assess stability.

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values .

Data Contradiction Analysis

Q. How to troubleshoot low yields in the cyclization step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Al₂O₃ (e.g., Fe₃O₄ nanoparticles for microwave-assisted reactions).

- Moisture Control : Employ Schlenk lines or molecular sieves to exclude water.

- Temperature Gradients : Use reflux conditions (e.g., toluene, Δ = 110°C) for controlled cyclization .

Q. What challenges arise in interpreting mass spectrometry fragmentation patterns?

- Methodological Answer :

- Isotopic Peaks : Bromine or sulfur substituents complicate fragmentation (e.g., ²⁵% abundance for ³⁴S). Use high-resolution MS to distinguish [M+2]⁺ peaks.

- Rearrangement Pathways : Thiophene ring opening may produce false fragments. Compare with DFT-calculated fragmentation models .

Tables for Key Data

| Property | Experimental Value |

|---|---|

| Melting Point | 155–156°C (similar to bromo analogs) |

| logP (Calculated) | 2.1 (XLogP3) |

| Solubility in DMSO | >50 mg/mL (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.